molecular formula C9H17NO B2613419 1-Ethyl-4-(methoxymethylidene)piperidine CAS No. 2126177-88-4

1-Ethyl-4-(methoxymethylidene)piperidine

Cat. No.: B2613419
CAS No.: 2126177-88-4
M. Wt: 155.241
InChI Key: DBQWEZVSHDHYNT-UHFFFAOYSA-N
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Description

1-Ethyl-4-(methoxymethylidene)piperidine is a chemical compound with the molecular formula C9H17NO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.

Scientific Research Applications

1-Ethyl-4-(methoxymethylidene)piperidine has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-(methoxymethylidene)piperidine typically involves the reaction of piperidine derivatives with ethylating agents and methoxymethylidene sources.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. The process often includes purification steps such as distillation or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-(methoxymethylidene)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields N-oxides, while reduction produces methylene derivatives .

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(methoxymethylidene)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxymethylidene group plays a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or receptor antagonism, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-4-(methoxymethylidene)piperidine is unique due to the presence of both ethyl and methoxymethylidene groups, which confer specific chemical reactivity and potential for diverse applications. Its structural features make it a valuable compound in synthetic chemistry and research .

Properties

IUPAC Name

1-ethyl-4-(methoxymethylidene)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-3-10-6-4-9(5-7-10)8-11-2/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQWEZVSHDHYNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(=COC)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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